![molecular formula C23H28N6OS B2516376 4-{[6-Oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}chinazolin-2(1H)-thion CAS No. 689266-64-6](/img/no-structure.png)
4-{[6-Oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}chinazolin-2(1H)-thion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C23H28N6OS and its molecular weight is 436.58. The purity is usually 95%.
BenchChem offers high-quality 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Chinazolin-Derivate haben sich als vielversprechende potenzielle Antitumormittel erwiesen. Forscher haben die zytotoxischen Wirkungen dieser Verbindung an verschiedenen Krebszelllinien untersucht, darunter Brust-, Lungen- und Darmkrebs. Mechanistische Studien konzentrieren sich auf die Induktion von Apoptose, die Zellzyklusarretierung und die Hemmung der Angiogenese .
- Das 4-{[6-Oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}chinazolin-2(1H)-thion-Gerüst wurde auf seine antibakteriellen Eigenschaften hin untersucht. Studien untersuchen seine Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien mit dem Ziel, antibiotikaresistente Stämme zu bekämpfen .
- Forscher haben Chinazolin-Derivate synthetisiert, die diese Kernstruktur enthalten, und ihre Anti-Tuberkulose-Aktivität gegen Mycobacterium tuberculosis bewertet. Diese Verbindungen stellen einen möglichen Weg zur Entwicklung neuer Anti-TB-Medikamente dar .
- Das entzündungshemmende Potenzial der Verbindung wurde in Tiermodellen untersucht. Forscher beurteilen ihre Auswirkungen auf entzündungsfördernde Marker, Zytokine und Gewebeödeme. Erkenntnisse aus diesen Studien tragen zum Verständnis ihrer therapeutischen Relevanz bei .
- Untersuchungen zu den neuroprotektiven Wirkungen dieses Chinazolin-Derivats haben seine Fähigkeit gezeigt, oxidativen Stress zu lindern, Neuroinflammation zu reduzieren und das neuronale Überleben zu verbessern. Solche Erkenntnisse sind vielversprechend für die Forschung zu neurodegenerativen Erkrankungen .
Antitumoraktivität
Antibakterielle Aktivität
Anti-Tuberkulose-Potenzial
Entzündungshemmende Wirkungen
Neuroprotektive Eigenschaften
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chloroquinazoline-2-thiol with 6-(4-pyridin-2-ylpiperazin-1-yl)hexanoyl chloride, followed by reduction of the resulting intermediate with sodium borohydride and subsequent acylation with 6-oxohexanoyl chloride.", "Starting Materials": [ "4-chloroquinazoline-2-thiol", "6-(4-pyridin-2-ylpiperazin-1-yl)hexanoyl chloride", "sodium borohydride", "6-oxohexanoyl chloride" ], "Reaction": [ "Step 1: 4-chloroquinazoline-2-thiol is reacted with 6-(4-pyridin-2-ylpiperazin-1-yl)hexanoyl chloride in the presence of a base such as triethylamine to yield the intermediate 4-{[6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2-thiol.", "Step 2: The intermediate is then reduced with sodium borohydride to yield the corresponding amine.", "Step 3: The amine is then acylated with 6-oxohexanoyl chloride in the presence of a base such as triethylamine to yield the final product, 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione." ] } | |
CAS-Nummer |
689266-64-6 |
Molekularformel |
C23H28N6OS |
Molekulargewicht |
436.58 |
IUPAC-Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C23H28N6OS/c30-21(29-16-14-28(15-17-29)20-10-5-7-12-24-20)11-2-1-6-13-25-22-18-8-3-4-9-19(18)26-23(31)27-22/h3-5,7-10,12H,1-2,6,11,13-17H2,(H2,25,26,27,31) |
InChI-Schlüssel |
UNDOMHCGBQTUTD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2516298.png)

![2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2516301.png)
![Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516302.png)
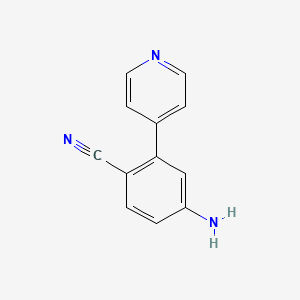
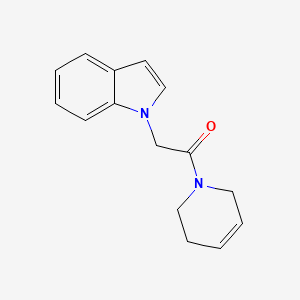
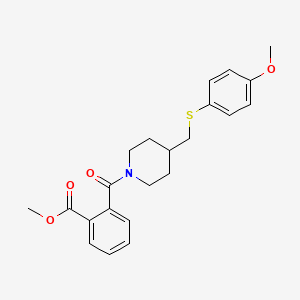
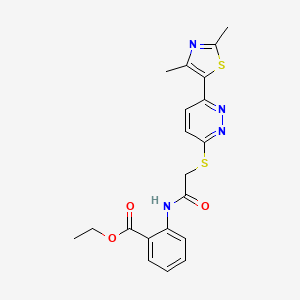
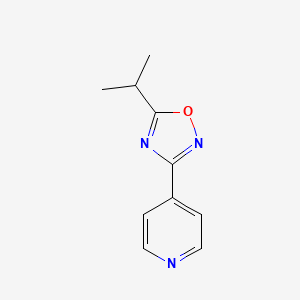

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)
